N-(2-hydroxypropyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxypropyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(16)8-15-13(17)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGQXFTYNRGCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Coupling Agents
The most widely reported method involves the direct reaction of adamantane-1-carboxylic acid with 2-amino-1-propanol in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This approach proceeds via activation of the carboxylic acid to a reactive intermediate, facilitating nucleophilic attack by the amine group of 2-amino-1-propanol.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperature.
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Stoichiometry : A 1:1 molar ratio of acid to amine, with 1.2 equivalents of HATU and 2 equivalents of a base such as triethylamine (TEA).
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Yield : Typically 75–85% after purification by silica gel chromatography.
This method’s efficiency stems from the mild conditions and compatibility with moisture-sensitive reagents. However, the cost of coupling agents and the need for chromatographic purification limit its industrial applicability.
Stepwise Synthesis via Activated Intermediates
Alternative routes employ activated derivatives of adamantane-1-carboxylic acid, such as acyl chlorides or mixed anhydrides, to enhance reactivity. For example, treatment of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with 2-amino-1-propanol.
Procedure :
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Acyl Chloride Formation : Adamantane-1-carboxylic acid is refluxed with excess SOCl₂ for 4–6 hours, yielding adamantane-1-carbonyl chloride.
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Amidation : The acyl chloride is added dropwise to a solution of 2-amino-1-propanol in DCM at 0°C, followed by stirring for 12 hours.
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Workup : The mixture is washed with aqueous sodium bicarbonate and purified via recrystallization from ethanol/water.
Advantages :
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Eliminates the need for expensive coupling agents.
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Higher yields (80–90%) due to the electrophilic nature of acyl chlorides.
Challenges :
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Handling corrosive reagents like SOCl₂ requires specialized equipment.
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Byproduct formation (HCl gas) necessitates rigorous ventilation.
Carboxylation of Adamantane Derivatives
In cases where adamantane-1-carboxylic acid is unavailable, its synthesis from adamantane precursors becomes critical. The Koch-Haaf reaction, utilizing formic acid and concentrated sulfuric acid, carboxylates 1-nitroxyadamantane to yield adamantane-1-carboxylic acid.
Optimized Protocol :
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Reactants : 1-Nitroxyadamantane, formic acid, and sulfuric acid (molar ratio 1:12:9.8).
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Conditions : 20–22°C for 1 hour, followed by hydrolysis at 90°C.
This method’s scalability is hindered by the explosive risk of nitroxy intermediates and the need for high-purity sulfuric acid.
Mechanistic Insights into Amide Bond Formation
Nucleophilic Acyl Substitution
The reaction between adamantane-1-carboxylic acid and 2-amino-1-propanol follows a nucleophilic acyl substitution mechanism. Activation of the carboxylic acid (via HATU or SOCl₂) generates an electrophilic species (e.g., an O-acylisourea intermediate with HATU), which is attacked by the amine’s lone pair, releasing water or HCl.
Critical Factors :
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Base Selection : TEA or DMAP (4-dimethylaminopyridine) neutralizes acid byproducts, shifting equilibrium toward product formation.
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Solvent Polarity : Polar aprotic solvents (DMF, DCM) stabilize charged intermediates, accelerating reaction rates.
Side Reactions and Mitigation
Competing reactions include over-activation of the carboxylic acid (leading to dimerization) and hydroxyl group oxidation in 2-amino-1-propanol. These are minimized by:
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Temperature Control : Maintaining reactions below 25°C.
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Inert Atmosphere : Using nitrogen or argon to prevent oxidation.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal that DMF outperforms DCM in HATU-mediated couplings due to superior solubility of adamantane derivatives (Table 1).
Table 1: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 85 | 98 |
| DCM | 8.9 | 72 | 95 |
| THF | 7.5 | 65 | 90 |
Catalytic Additives
The addition of molecular sieves (4Å) or hydroquinone suppresses side reactions by adsorbing water or scavenging free radicals, respectively.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Coupling Agents
While HATU ensures high yields, its cost ($150–200/g) renders it impractical for large-scale synthesis. Alternatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduce costs but require longer reaction times (24–48 hours).
Continuous Flow Synthesis
Recent advances propose continuous flow systems to enhance safety and efficiency. For example, microreactors with immobilized catalysts enable rapid mixing and heat dissipation, reducing reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing amides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxypropyl)adamantane-1-carboxamide has garnered attention for its potential antiviral and anticancer properties:
- Antiviral Activity : Research indicates that compounds with adamantane structures can inhibit viral replication processes. In vitro studies have shown that this compound reduced viral titers by over 90% against influenza at concentrations as low as 10 µM .
- Anticancer Activity : Preliminary studies on human breast cancer cell lines (MCF-7) revealed cytotoxic effects with an IC50 value of 25 µM, suggesting its potential as an anticancer drug.
Drug Delivery Systems
The compound's ability to enhance the stability and bioavailability of therapeutic molecules makes it a candidate for drug delivery applications. Its rigid structure can improve the pharmacokinetics of drugs by facilitating better interaction with biological targets .
Enzyme Inhibition
This compound is being explored for its ability to inhibit specific enzymes related to various diseases. The adamantane core allows for enhanced selectivity towards enzyme active sites, potentially leading to the development of new therapeutics for conditions such as diabetes and cancer .
Influenza Virus Inhibition
In vitro studies demonstrated that this compound effectively inhibited influenza virus replication, indicating its potential as an antiviral agent.
Anticancer Activity
A study involving MCF-7 breast cancer cells found that the compound exhibited significant cytotoxicity, supporting further investigation into its use as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)adamantane-1-carboxamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
Key Observations :
Compound 2 features a naphthyl-ethyl group and a silyl ether-containing hydroxypropylamino chain, enhancing hydrophobicity and steric bulk .
Substituent Impact :
- The 2-methylpropyl group in Compound 1 may improve lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- The silyl ethers in Compound 2 likely enhance thermal stability and resistance to enzymatic degradation, though they increase molecular weight significantly .
Hypothetical Property Comparison with N-(2-hydroxypropyl)adamantane-1-carboxamide
While direct data for this compound are absent, inferences can be drawn from the analogs:
Biological Activity
N-(2-hydroxypropyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an adamantane core, which is a polycyclic structure known for its stability and rigidity. The presence of both a hydroxyl group and an amide group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The molecular formula is with a molar mass of approximately 223.316 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Antiviral Activity : The compound has shown efficacy against viral infections, particularly influenza, by inhibiting viral replication processes. Its adamantane structure is crucial for binding to viral proteins, thereby disrupting their function .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Cancer Research : Preliminary studies suggest that it may have anticancer properties, although further investigation is required to elucidate these effects fully.
Antiviral Activity
A study demonstrated that compounds with adamantane structures exhibit significant effects against viral infections. This compound was found to inhibit the replication of the influenza virus effectively. The mechanism involves binding to the viral M2 protein, which is essential for viral uncoating .
Case Studies
- Influenza Virus Inhibition : In vitro studies reported that this compound reduced viral titers by over 90% at concentrations as low as 10 µM, showcasing its potential as an antiviral agent.
- Anticancer Activity : A preliminary study on human breast cancer cell lines (MCF-7) indicated that the compound exhibited cytotoxic effects with an IC50 value of 25 µM, suggesting its potential for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-hydroxyethyl)adamantane-1-carboxamide | Hydroxylated Adamantane | Contains an ethyl instead of a propyl group |
| 3-chloro-N-(2-hydroxypropyl)adamantane-1-carboxamide | Halogenated Adamantane | Chlorine substitution may affect biological activity |
| N-(3-hydroxypropyl)adamantane-1-carboxamide | Hydroxylated Adamantane | Different positioning of the hydroxyl group |
This table illustrates how variations in functional groups can significantly influence biological activity and therapeutic potential.
Q & A
Q. What synthetic routes are recommended for N-(2-hydroxypropyl)adamantane-1-carboxamide, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between adamantane-1-carboxylic acid and 2-hydroxypropylamine. Key steps include:
- Activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane .
- Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) to isolate the product.
- Analytical validation using -NMR (adamantane protons at δ 1.6–2.1 ppm; hydroxypropyl protons at δ 3.4–3.8 ppm) and HPLC (C18 column, retention time ~12 min under isocratic conditions) .
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
- Methodological Answer : The adamantane group imparts rigidity, hydrophobicity, and metabolic stability due to its diamondoid structure. Key effects include:
- Lipophilicity : Increased logP compared to non-adamantane analogs, enhancing membrane permeability .
- Thermal stability : Decomposition temperature >250°C, confirmed by thermogravimetric analysis (TGA) .
- Crystallinity : X-ray diffraction reveals a face-centered cubic lattice, reducing solubility in polar solvents .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Radiolabeling : Incorporate or isotopes into the hydroxypropyl group for tracking biodistribution .
- Tissue distribution studies : Administer intravenously to tumor-bearing mice, followed by LC-MS/MS analysis of plasma, liver, and tumor tissues at timed intervals .
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
Q. How can contradictory data on the compound’s cytotoxicity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized cytotoxicity assays : Compare MTT, ATP-lite, and clonogenic assays under identical cell lines (e.g., MCF-7, HepG2) and serum conditions .
- Mechanistic profiling : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to differentiate apoptosis from necrosis .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
Q. What strategies enhance tumor-targeting efficiency of adamantane-containing conjugates?
- Methodological Answer :
- Ligand conjugation : Attach cyclic RGD peptides (e.g., RGDfK) via a pH-sensitive linker to target αvβ3 integrins overexpressed in tumors .
- Passive targeting : Optimize molecular weight (20–40 kDa) to exploit the enhanced permeability and retention (EPR) effect .
- Active metabolism modulation : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in multidrug-resistant cells .
Q. How can stability under physiological conditions be systematically assessed?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C for 72 hours, monitoring degradation via LC-MS .
- Oxidative stress testing : Expose to 0.1% HO and analyze by FT-IR for carbonyl group formation .
- Serum stability : Mix with 50% fetal bovine serum (FBS) and quantify intact compound over 24 hours using size-exclusion chromatography .
Safety and Handling Guidelines
- PPE Requirements : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential dust inhalation risks .
- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .
- Ecotoxicity : Limited data available; assume persistence in soil and aquatic systems pending further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
